molecular formula C8H6N2O B12354276 4aH-1,8-naphthyridin-2-one

4aH-1,8-naphthyridin-2-one

Cat. No.: B12354276
M. Wt: 146.15 g/mol
InChI Key: LXNWSBHCDJHQJI-UHFFFAOYSA-N
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Description

4aH-1,8-Naphthyridin-2-one is a bicyclic heteroaromatic compound characterized by a fused naphthyridine core with a ketone group at position 2. Its structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Notably, derivatives of this compound have been investigated as selective CB2 receptor agonists, particularly for their immunomodulatory effects in autoimmune disorders like multiple sclerosis (MS) .

In preclinical studies, 4aH-1,8-naphthyridin-2-one derivatives (e.g., CB74) demonstrated potent inhibition of cytokine production (e.g., TNF-α) and suppression of T-cell activation markers (CD69 and CD54) in peripheral blood mononuclear cells (PBMCs) from MS patients. These effects were observed without compromising cell viability, suggesting a receptor-mediated mechanism targeting pathways such as Akt, NF-κB, and Erk .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-6H

InChI Key

LXNWSBHCDJHQJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(=O)N=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Impact of Substituents on 1,8-Naphthyridin-2-One Derivatives

Derivative Substituent Key Properties Biological Activity Reference
4-Hydroxy-1,8-naphthyridin-2(1H)-one -OH at position 4 Enhanced solubility; moderate receptor binding Intermediate TNF-α inhibition
4-Chloro-1,8-naphthyridin-2(1H)-one -Cl at position 4 Increased lipophilicity; improved membrane permeability Antiproliferative activity in cancer models
3-Phenyl-4-hydroxy derivative -Ph at position 3 Steric bulk enhances receptor interaction Potential CNS applications (e.g., schizophrenia)
  • Structural Trends : Chloro substituents enhance antiproliferative activity, likely due to improved pharmacokinetics, while hydroxy groups balance solubility and target engagement .

Comparison with Quinoline-Based Hybrids

Quinoline hybrids incorporating the 1,8-naphthyridin-2-one moiety (e.g., 6,7-disubstituted-4-phenoxyquinoline derivatives) demonstrate enhanced antiproliferative effects compared to parent structures. For example, these hybrids inhibit c-Met and VEGF receptors in cancer models, with IC₅₀ values in the nanomolar range . The naphthyridinone ring likely stabilizes receptor-ligand interactions through hydrogen bonding and π-π stacking .

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